![molecular formula C22H19FN2O B5157496 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole](/img/structure/B5157496.png)
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole
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Overview
Description
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a pyrazoline derivative that has been synthesized using various methods and has been studied for its biochemical and physiological effects.
Mechanism of Action
The mechanism of action of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole is not fully understood. However, it is believed that this compound exerts its effects by inhibiting the production of prostaglandins and other inflammatory mediators. It may also act on various receptors in the central nervous system to produce its analgesic and antipyretic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has anti-inflammatory, analgesic, and antipyretic effects. It has been shown to reduce the levels of inflammatory mediators such as prostaglandins and cytokines. Additionally, this compound has been shown to have antioxidant properties and may protect against oxidative stress. It has also been shown to have neuroprotective effects and may protect against neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole in lab experiments is its high purity and good yield. It is also relatively easy to synthesize using various methods. However, one of the limitations of using this compound is its potential toxicity. It is important to use proper safety precautions when handling this compound.
Future Directions
There are several future directions for the study of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole. One direction is the further study of its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Another direction is the study of its potential use as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing. Additionally, the development of new synthesis methods and the study of its mechanism of action are also important future directions.
Synthesis Methods
The synthesis of 3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been achieved using various methods. One of the most common methods involves the reaction of 4-fluoroacetophenone, 2-methoxybenzaldehyde, and phenylhydrazine in the presence of a catalyst such as glacial acetic acid. This method yields a high purity product with a good yield. Other methods include the use of microwave irradiation and ultrasound-assisted synthesis.
Scientific Research Applications
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole has been studied for its potential applications in scientific research. This compound has been shown to have anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. Additionally, this compound has been used as a ligand in the synthesis of metal complexes for various applications such as catalysis and sensing.
properties
IUPAC Name |
5-(4-fluorophenyl)-3-(2-methoxyphenyl)-2-phenyl-3,4-dihydropyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19FN2O/c1-26-22-10-6-5-9-19(22)21-15-20(16-11-13-17(23)14-12-16)24-25(21)18-7-3-2-4-8-18/h2-14,21H,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFHSFLAMNAAVOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2CC(=NN2C3=CC=CC=C3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19FN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-fluorophenyl)-5-(2-methoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole |
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